
4,7-Diphenyl-1,3-dithiepane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Diphenyl-1,3-dithiepane-2-thione is an organic compound with the molecular formula C₁₇H₁₆S₃ It belongs to the class of dithiepane derivatives, characterized by a seven-membered ring containing two sulfur atoms and one thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diphenyl-1,3-dithiepane-2-thione typically involves the reaction of diphenylacetylene with sulfur in the presence of a catalyst. One common method includes the use of elemental sulfur and a base such as sodium hydride in an organic solvent like tetrahydrofuran. The reaction is carried out under reflux conditions, leading to the formation of the dithiepane ring structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Diphenyl-1,3-dithiepane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro- or halogen-substituted derivatives.
Aplicaciones Científicas De Investigación
4,7-Diphenyl-1,3-dithiepane-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its sulfur-containing structure.
Mecanismo De Acción
The mechanism of action of 4,7-Diphenyl-1,3-dithiepane-2-thione involves its interaction with molecular targets through its sulfur atoms and thione group. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, as it can generate reactive oxygen species that induce oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Diphenyl-1,3-dihydro-2-benzofuran
- 4,7-Dihydroxy-4,7-dimethyl-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane
- 3,4-Diphenyl-1,3-oxazolidine-2-thione
- 4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane
Uniqueness
4,7-Diphenyl-1,3-dithiepane-2-thione is unique due to its seven-membered ring structure containing two sulfur atoms and a thione group. This structural feature distinguishes it from other similar compounds, which may have different ring sizes or functional groups. The presence of sulfur atoms and the thione group also imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
879279-57-9 |
|---|---|
Fórmula molecular |
C17H16S3 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
4,7-diphenyl-1,3-dithiepane-2-thione |
InChI |
InChI=1S/C17H16S3/c18-17-19-15(13-7-3-1-4-8-13)11-12-16(20-17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Clave InChI |
HGEJLEYJINHAGB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(SC(=S)SC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)
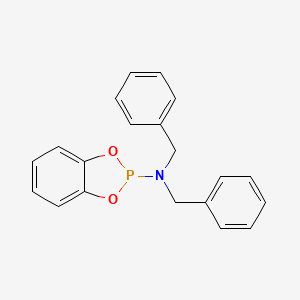

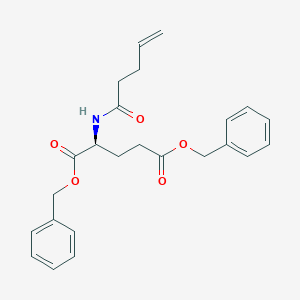
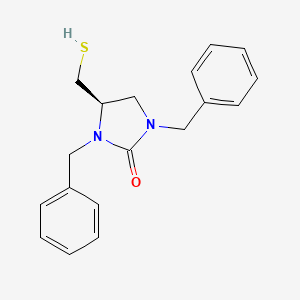
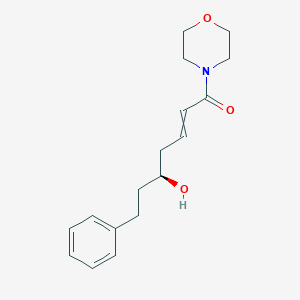
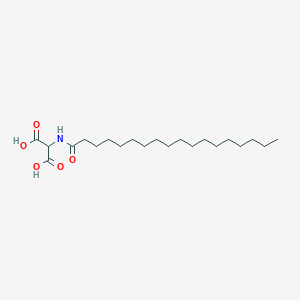
![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)
![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
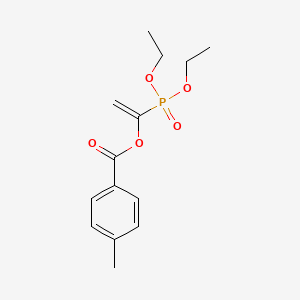
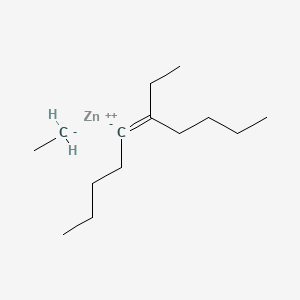
![7-Acetyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12603133.png)

